1-[2-(methylsulfanyl)phenyl]-1H-tetrazole
Overview
Description
1-[2-(methylsulfanyl)phenyl]-1H-tetrazole is an organic compound that belongs to the class of tetrazoles, which are five-membered ring structures containing four nitrogen atoms and one carbon atom. The presence of a methylsulfanyl group attached to the phenyl ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(methylsulfanyl)phenyl]-1H-tetrazole typically involves the reaction of 2-(methylsulfanyl)aniline with sodium azide and triethyl orthoformate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[2-(methylsulfanyl)phenyl]-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tetrazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nitric acid, halogens; reactions are usually conducted in concentrated sulfuric acid or acetic acid at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
1-[2-(methylsulfanyl)phenyl]-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its tetrazole ring, which can interact with biological targets.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 1-[2-(methylsulfanyl)phenyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors involved in various biological processes. The methylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(methylsulfanyl)phenyl]cyclobutanecarbonitrile
- 1-[2-(methylsulfanyl)phenyl]cyclobutanecarboxylic acid
- 1-[methyl[2-(methylsulfanyl)benzyl]amino]-3-phenyl-1,3-dihydro-2H-indol-2-one
Uniqueness
1-[2-(methylsulfanyl)phenyl]-1H-tetrazole stands out due to its tetrazole ring, which imparts unique chemical and biological properties. Unlike other similar compounds, the presence of the tetrazole ring allows for diverse interactions with biological targets, making it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
1-(2-methylsulfanylphenyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-13-8-5-3-2-4-7(8)12-6-9-10-11-12/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYWECHEUPOXQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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